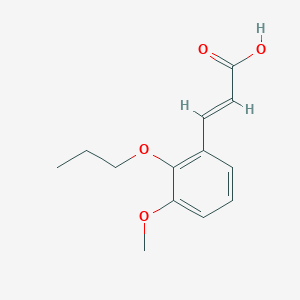

(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid, commonly referred to as MPPA, is a compound of interest in the field of biomedical research. MPPA is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.

Scientific Research Applications

Structural Investigation and Spectroscopic Methods : A study on a structurally similar compound, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, highlights the importance of methoxy substitution in stabilizing molecular structures through intermolecular interactions. This suggests that substitutions on the phenyl ring, such as methoxy groups, can significantly influence the stability and reactivity of related compounds (Venkatesan et al., 2016).

Anodic Oxidations and Mechanism Insights : Research on the anodic oxidation of unsymmetrical half-esters derived from Stobbe condensation, including a detailed study on optimizing yields and understanding the reaction mechanism, provides insights into electrochemical processes relevant to similar organic compounds. This indicates the potential for electrochemical synthesis and modification of compounds with similar structures (Yadav, Jain, & Misra, 1982).

Novel Fluorescence Probes for Reactive Oxygen Species Detection : The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) suggests avenues for the application of structurally related compounds in biological and chemical sensing. This could imply potential for "(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid" derivatives in the development of diagnostic tools or research methodologies (Setsukinai et al., 2003).

Antioxidant Activity and Molecular Mechanisms : A comparative study on the radical-scavenging activity of hydroxycinnamic acid derivatives highlights the role of structural features such as methoxy groups in determining antioxidant capacity. This research could inform the synthesis and application of antioxidant agents based on the core structure of the compound (Kong et al., 2004).

Hydrogen-bonded Networks and Crystal Engineering : Investigation into the hydrogen-bonded chains and network structures of methoxy-substituted cinnamic acids, such as in the title compound, underscores the significance of molecular interactions in crystal engineering and material science applications. This could suggest potential applications in designing new materials or studying molecular interactions (Yang et al., 2006).

properties

IUPAC Name |

(E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-9-17-13-10(7-8-12(14)15)5-4-6-11(13)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSQXFCUDMQQNG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=CC=C1OC)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2834773.png)